1-(3-Methoxypyridin-2-yl)propan-2-one
Description
1-(3-Methoxypyridin-2-yl)propan-2-one is a heterocyclic ketone featuring a pyridine ring substituted with a methoxy group at the 3-position and a propan-2-one moiety at the 2-position. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The compound’s structure combines the electron-deficient nature of the pyridine ring with the electron-donating methoxy group, creating unique electronic and steric properties.
Properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIYCDQNEDVHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-(3-Methoxypyridin-2-yl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxypyridine with propanone under specific reaction conditions . The residue is purified by column chromatography using silica gel and a mixture of ethyl acetate and n-hexane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Methoxypyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxypyridin-2-yl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding to target molecules, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Electronic Effects : The pyridine ring in the target compound withdraws electron density, increasing the electrophilicity of the ketone compared to phenyl analogues (e.g., 1-(2-Methoxyphenyl)propan-2-one). This enhances reactivity in nucleophilic additions or reductions .
- Solubility: The pyridine nitrogen and methoxy group improve solubility in polar solvents (e.g., DMSO, ethanol) relative to furan derivatives, which rely on oxygen-based polarity .
Biological Activity
1-(3-Methoxypyridin-2-yl)propan-2-one is an organic compound with the molecular formula C10H13NO and a molecular weight of approximately 163.22 g/mol. It features a methoxypyridine moiety linked to a propanone structure, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- A pyridine ring substituted with a methoxy group at the 3-position.
- A propan-2-one functional group.
These structural features are crucial for its biological activity, influencing its interactions with biological targets.
Biological Activities
This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity can be inferred from its structural comparison to other methoxypyridine derivatives known for such effects. For example, 1-(4-Methoxypyridin-2-yl)propan-2-one has been noted for its anti-inflammatory properties, indicating that this compound may exhibit similar activities due to the presence of the methoxy group .
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds suggest that derivatives of pyridine can inhibit cancer cell proliferation. The structure of this compound may allow it to interact with key molecular pathways involved in cancer progression, although specific studies are still needed to confirm this activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR analysis. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound Name | Structure | Similarity | Notable Properties |
|---|---|---|---|
| 1-(4-Methoxypyridin-2-yl)propan-2-one | Structure | 0.85 | Potential anti-inflammatory activity |
| 1-(3-Ethoxypyridin-2-yl)propan-2-one | Structure | 0.82 | Antidepressant effects |
| 1-(5-Methoxypyridin-2-yl)propan-2-one | Structure | 0.79 | Neuroprotective properties |
The unique positioning of the methoxy group at the 3-position of the pyridine ring differentiates it from these similar compounds, potentially influencing its biological activity and chemical reactivity .
Case Studies and Research Findings
While direct studies on this compound are sparse, several research articles provide insights into its potential applications:
- Antimicrobial Studies : Related compounds have shown promising results against M. tuberculosis, suggesting that further exploration of this compound could yield significant findings in antimicrobial therapy .
- In Vivo Studies : Investigations into similar pyridine derivatives indicate varying metabolic stability and efficacy in vivo, which are critical factors for therapeutic development .
- Drug Development : The unique properties of compounds like this compound highlight their potential as lead compounds in drug discovery efforts targeting various diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
